N-(2,2-Dimethylcyclobutyl)thietan-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,2-Dimethylcyclobutyl)thietan-3-amine is a chemical compound with the molecular formula C11H21NS. It is a derivative of thietane, a four-membered sulfur-containing heterocycle. This compound is primarily used in industrial and scientific research applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-Dimethylcyclobutyl)thietan-3-amine involves several steps. One common method is the nucleophilic cyclization of 3-mercaptoalkyl halides or sulfonates . This intramolecular substitution reaction forms the thietane ring. Another method involves the photochemical [2 + 2] cycloaddition of alkenes and thiocarbonyl compounds .
Industrial Production Methods
Industrial production of this compound typically involves large-scale nucleophilic cyclization reactions. These reactions are carried out under controlled conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,2-Dimethylcyclobutyl)thietan-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced sulfur compounds.
Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted thietane derivatives.
Wissenschaftliche Forschungsanwendungen
N-(2,2-Dimethylcyclobutyl)thietan-3-amine is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In studies involving sulfur-containing heterocycles.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(2,2-Dimethylcyclobutyl)thietan-3-amine involves its interaction with molecular targets and pathways. The compound can act as a nucleophile, participating in various substitution and addition reactions. Its sulfur atom can form bonds with electrophilic centers, facilitating the formation of new chemical bonds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thietan-3-amine: A simpler thietane derivative without the cyclobutyl group.
N-(2,4-Dimethylcyclohexyl)thietan-3-amine: Another thietane derivative with a different cycloalkyl group.
Uniqueness
N-(2,2-Dimethylcyclobutyl)thietan-3-amine is unique due to its specific cyclobutyl substitution, which imparts distinct chemical and physical properties. This makes it particularly useful in specialized research and industrial applications .
Eigenschaften
Molekularformel |
C9H17NS |
---|---|
Molekulargewicht |
171.31 g/mol |
IUPAC-Name |
N-(2,2-dimethylcyclobutyl)thietan-3-amine |
InChI |
InChI=1S/C9H17NS/c1-9(2)4-3-8(9)10-7-5-11-6-7/h7-8,10H,3-6H2,1-2H3 |
InChI-Schlüssel |
PQVDLCRGFQZMDS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC1NC2CSC2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.